molecular formula C23H23N5O4 B10856084 N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide

N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide

Cat. No.: B10856084
M. Wt: 433.5 g/mol
InChI Key: KDAYHBHQHWHAOK-UWJYYQICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T532 is a synthetic organic compound known for its role as a positive allosteric modulator of M1 muscarinic acetylcholine receptors. This compound has garnered attention due to its unique pharmacological properties, particularly its ability to enhance the activity of these receptors without directly activating them .

Preparation Methods

The synthesis of T532 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a furo[3,2-b]pyridine core, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

T532 undergoes various chemical reactions, including:

Scientific Research Applications

T532 has a wide range of scientific research applications, including:

Mechanism of Action

T532 exerts its effects by binding to the allosteric site of M1 muscarinic acetylcholine receptors. This binding enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself. The molecular targets and pathways involved include the modulation of intracellular signaling cascades, leading to altered cellular responses .

Comparison with Similar Compounds

T532 is unique in its high potency as a positive allosteric modulator compared to other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide

InChI

InChI=1S/C23H23N5O4/c1-28-12-20(26-27-28)15-4-2-14(3-5-15)10-16-11-19(24-18-7-9-32-22(16)18)23(30)25-17-6-8-31-13-21(17)29/h2-5,7,9,11-12,17,21,29H,6,8,10,13H2,1H3,(H,25,30)/t17-,21-/m0/s1

InChI Key

KDAYHBHQHWHAOK-UWJYYQICSA-N

Isomeric SMILES

CN1C=C(N=N1)C2=CC=C(C=C2)CC3=CC(=NC4=C3OC=C4)C(=O)N[C@H]5CCOC[C@@H]5O

Canonical SMILES

CN1C=C(N=N1)C2=CC=C(C=C2)CC3=CC(=NC4=C3OC=C4)C(=O)NC5CCOCC5O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.